2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride

Description

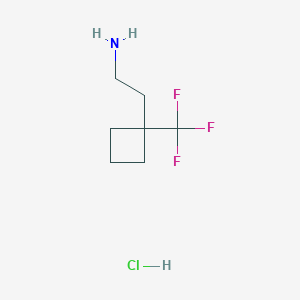

2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride is a synthetic organic compound featuring a cyclobutane ring substituted with a trifluoromethyl (-CF₃) group and an ethylamine side chain terminated by a hydrochloride salt. The cyclobutyl group introduces moderate ring strain, which may influence conformational flexibility and binding interactions, while the -CF₃ group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-[1-(trifluoromethyl)cyclobutyl]ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12F3N.ClH/c8-7(9,10)6(4-5-11)2-1-3-6;/h1-5,11H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXXPBFFBDUBUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(CCN)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2102412-83-7 | |

| Record name | 2-[1-(trifluoromethyl)cyclobutyl]ethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride involves several steps. One common synthetic route includes the reaction of a cyclobutyl compound with a trifluoromethylating agent under controlled conditions. The resulting intermediate is then reacted with ethanamine to form the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .

Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specialized equipment and reagents to facilitate the reaction and purification processes.

Chemical Reactions Analysis

2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically results in the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Scientific Research Applications

2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.

Biology: This compound is used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and inferred physicochemical properties of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride with analogs from the evidence:

*Similarity scores from structural comparisons in .

Key Observations:

- Cyclobutyl vs.

- Aromatic vs. Aliphatic -CF₃ : Analogs with aromatic -CF₃ groups (e.g., phenyl derivatives) may exhibit stronger target binding via π-π stacking but could face metabolic oxidation challenges absent in the aliphatic cyclobutyl group .

- Functional Group Variations : Ether or heterocyclic moieties (e.g., oxadiazole in ) reduce basicity and solubility compared to the primary amine in the target compound .

Biological Activity

2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride, a compound with significant structural uniqueness due to the trifluoromethyl and cyclobutyl groups, has garnered attention in pharmacological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

- IUPAC Name : this compound

- Molecular Formula : C7H10ClF3N

- Molecular Weight : 201.61 g/mol

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Preliminary studies suggest that it may act as a modulator of serotonin and norepinephrine pathways, which are critical in mood regulation and anxiety disorders.

Biological Activity Overview

The compound has been evaluated for several biological activities, including:

- Antidepressant Effects : Research indicates that compounds with similar structures can exhibit antidepressant-like effects in animal models by influencing serotonin and norepinephrine levels.

- Neuroprotective Properties : There is evidence suggesting that the compound may protect neuronal cells from oxidative stress, potentially through antioxidant mechanisms.

- Enzyme Inhibition : Preliminary studies have shown that it may inhibit certain enzymes involved in metabolic pathways, which could be relevant for conditions like obesity or diabetes.

Table 1: Summary of Biological Activities

Case Study 1: Antidepressant Activity

In a controlled study, rodents treated with varying doses of this compound exhibited a dose-dependent decrease in immobility time during forced swim tests, indicating potential antidepressant properties. The mechanism was hypothesized to involve modulation of serotonin receptors.

Case Study 2: Neuroprotective Effects

A recent investigation demonstrated that the compound significantly reduced cell death in primary neuronal cultures exposed to hydrogen peroxide. The protective effect was attributed to the compound's ability to upregulate antioxidant enzymes.

Safety and Toxicity

The safety profile of this compound has been evaluated in preliminary toxicity studies. Results indicate low acute toxicity; however, further studies are necessary to assess chronic exposure effects and potential side effects.

Q & A

How can researchers optimize the synthesis of 2-(1-(Trifluoromethyl)cyclobutyl)ethanamine hydrochloride to minimize by-products?

Methodological Answer:

Synthetic routes often involve cyclobutane ring formation followed by trifluoromethylation and amine functionalization. Key steps include:

- Cyclobutane Formation : Use [2+2] photocycloaddition or ring-closing metathesis under inert conditions (e.g., nitrogen atmosphere) to avoid ring-opening side reactions .

- Trifluoromethylation : Employ Ruppert–Prakash reagent (TMSCF₃) with Lewis acids (e.g., CuI) to introduce the CF₃ group, ensuring anhydrous conditions to prevent hydrolysis .

- Amine Functionalization : Reductive amination using NaBH₃CN or catalytic hydrogenation (H₂/Pd-C) to reduce intermediate imines. Monitor pH to stabilize the hydrochloride salt .

Advanced Consideration : Replace traditional reducing agents (e.g., LiAlH₄) with milder alternatives (e.g., NaBH(OAc)₃) to preserve the cyclobutane ring’s integrity, as strain-induced reactivity may lead to undesired ring-opening .

What spectroscopic techniques are most effective for characterizing the trifluoromethyl group and cyclobutane ring in this compound?

Methodological Answer:

- ¹⁹F NMR : Directly identifies the CF₃ group, with chemical shifts typically between -60 to -80 ppm. Splitting patterns can confirm steric interactions with the cyclobutane ring .

- ¹³C NMR : The cyclobutane carbons appear as distinct signals in the 20–40 ppm range. Use DEPT-135 to differentiate CH₂ groups in the ethanamine chain .

- IR Spectroscopy : Confirm CF₃ absorption bands near 1150–1250 cm⁻¹ (C-F stretch) and NH₃⁺ vibrations (~2500 cm⁻¹ for hydrochloride salts) .

Advanced Consideration : For stereochemical analysis (if applicable), use NOESY or ROESY to study spatial proximity between CF₃ and cyclobutane protons, resolving potential conformational isomers .

How does the trifluoromethyl group influence the compound’s stability under varying pH conditions?

Methodological Answer:

- Acidic Conditions (pH < 3) : The CF₃ group’s electron-withdrawing effect stabilizes the amine hydrochloride salt, preventing decomposition. Storage in HCl-saturated solutions (1–2 M) is recommended .

- Neutral/Basic Conditions (pH > 7) : The free amine may undergo β-elimination due to cyclobutane ring strain. Use buffered solutions (e.g., phosphate buffer, pH 6–7) for reactions to balance stability and reactivity .

Advanced Consideration : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to simulate long-term storage. Monitor degradation via HPLC-MS for by-products like cyclopropane derivatives (from ring contraction) .

What strategies mitigate challenges in purifying this compound?

Methodological Answer:

- Recrystallization : Use ethanol/water (3:1 v/v) at -20°C to exploit the hydrochloride’s low solubility in cold polar solvents. Filter under reduced pressure to remove polymeric by-products .

- Column Chromatography : Employ reverse-phase C18 silica with a gradient of 0.1% TFA in acetonitrile/water. The CF₃ group enhances hydrophobicity, improving separation from polar impurities .

Advanced Consideration : For trace metal removal (e.g., residual Pd from hydrogenation), use Chelex resin or EDTA washes without destabilizing the cyclobutane ring .

How can researchers resolve contradictions in reported reaction yields for trifluoromethylated cyclobutane derivatives?

Methodological Answer:

- Reaction Solvent : Compare DMF (high polarity, accelerates trifluoromethylation) vs. THF (preserves ring stability). Yields may vary by 15–20% due to solvent-dependent intermediates .

- Catalyst Loading : Optimize CuI concentrations (0.5–5 mol%) to balance catalytic efficiency vs. side reactions (e.g., CF₃ group displacement) .

Advanced Consideration : Use DFT calculations (e.g., Gaussian 16) to model transition states and identify energy barriers in cyclobutane trifluoromethylation, guiding experimental adjustments .

What are the implications of the cyclobutane ring’s strain on the compound’s reactivity in nucleophilic substitutions?

Methodological Answer:

- Ring Strain : The cyclobutane’s 90° bond angles increase reactivity in SN2 reactions. Use bulky leaving groups (e.g., tosylates) to enhance displacement rates at the ethanamine chain .

- Steric Hindrance : The CF₃ group adjacent to the cyclobutane may hinder nucleophile access. Test alternative nucleophiles (e.g., azide vs. thiolate) to compare reaction efficiency .

Advanced Consideration : Explore photochemical ring-opening reactions (λ = 254 nm) to generate diradical intermediates for cross-coupling applications .

How can researchers validate the absence of genotoxic impurities in batches of this compound?

Methodological Answer:

- LC-MS/MS : Screen for chlorinated by-products (e.g., 2-chloroethylamine derivatives) using MRM transitions (e.g., m/z 115 → 79 for chloroethylamine) .

- Ames Test : Assess mutagenicity with Salmonella typhimurium TA98/TA100 strains, particularly if residual alkylating agents (e.g., ethyl chlorides) are suspected .

Advanced Consideration : Implement QbD (Quality by Design) principles to define a design space for impurity control, linking reaction parameters (e.g., temperature, stoichiometry) to impurity profiles .

What computational tools are suitable for predicting the physicochemical properties of this compound?

Methodological Answer:

- LogP Prediction : Use MarvinSketch or ACD/Labs to estimate hydrophobicity (LogP ~1.8–2.3), critical for pharmacokinetic studies .

- pKa Estimation : The amine hydrochloride has a predicted pKa of ~8.5 (free base) and ~1.5 (protonated form). Adjust buffer systems accordingly .

Advanced Consideration : Perform MD simulations (e.g., GROMACS) to study the compound’s membrane permeability, leveraging the CF₃ group’s lipid solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.